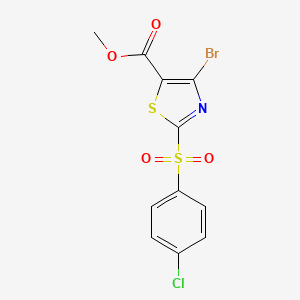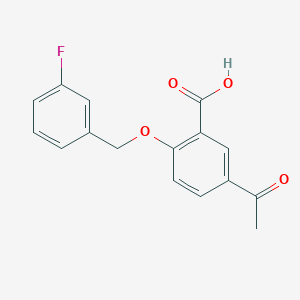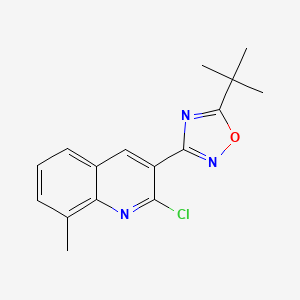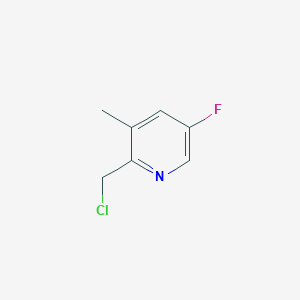
2-(Chloromethyl)-5-fluoro-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-fluoro-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a fluorine atom at the 5-position, and a methyl group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-fluoro-3-methylpyridine typically involves the chloromethylation of 5-fluoro-3-methylpyridine. One common method includes the reaction of 5-fluoro-3-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-5-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be reduced under specific conditions to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 2-(chloromethyl)-5-fluoro-3-formylpyridine or 2-(chloromethyl)-5-fluoro-3-carboxypyridine.
Reduction: Formation of 2-(chloromethyl)-3-methylpyridine.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-fluoro-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation .
Comparación Con Compuestos Similares
2-(Chloromethyl)-3-methylpyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-(Chloromethyl)-5-methylpyridine: Lacks the fluorine atom and has a different substitution pattern, affecting its chemical properties.
2-(Bromomethyl)-5-fluoro-3-methylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness: 2-(Chloromethyl)-5-fluoro-3-methylpyridine is unique due to the presence of both a chloromethyl and a fluorine substituent on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7ClFN |
|---|---|
Peso molecular |
159.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-2-6(9)4-10-7(5)3-8/h2,4H,3H2,1H3 |
Clave InChI |
JWOPXVMOFYJUEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1CCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


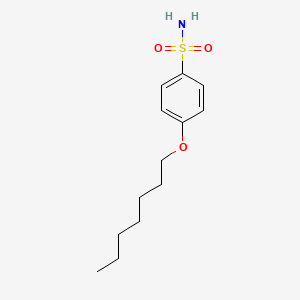
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
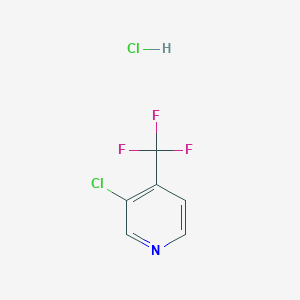
![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)

![6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
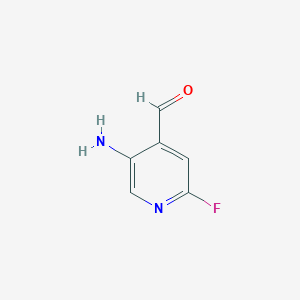
![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)


